molecular formula C25H21N3O3 B11312715 N-(4-methylphenyl)-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

N-(4-methylphenyl)-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

Cat. No.: B11312715
M. Wt: 411.5 g/mol
InChI Key: POMJBEAPFYCNPN-NTCAYCPXSA-N
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Description

N-(4-METHYLPHENYL)-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenyl, oxadiazole, and acetamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(4-methylphenyl)benzene sulfonamide: Shares structural similarities but differs in functional groups.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Similar in having a phenyl group but with different substituents.

Uniqueness

N-(4-METHYLPHENYL)-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE is unique due to its combination of phenyl, oxadiazole, and acetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C25H21N3O3/c1-18-10-13-21(14-11-18)26-23(29)17-30-22-9-5-8-20(16-22)25-27-24(31-28-25)15-12-19-6-3-2-4-7-19/h2-16H,17H2,1H3,(H,26,29)/b15-12+

InChI Key

POMJBEAPFYCNPN-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C=CC4=CC=CC=C4

Origin of Product

United States

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